

# Application Notes and Protocols: GPR120 Agonist 1 Radioligand Binding Assay

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## Compound of Interest

Compound Name: GPR120 Agonist 1

Cat. No.: B3028133

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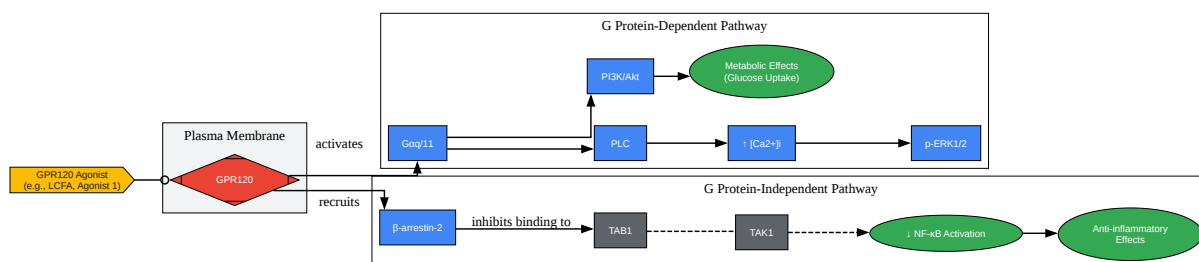
For Researchers, Scientists, and Drug Development Professionals

## Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a lipid-sensing receptor that plays a crucial role in metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, GPR120 has emerged as a promising therapeutic target for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[1][2][3] The development of potent and selective GPR120 agonists is a key focus in drug discovery. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing essential data on affinity ( $K_i$ ), receptor density ( $B_{max}$ ), and the equilibrium dissociation constant ( $K_e$ ).[4][5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as "GPR120 Agonist 1," for the GPR120 receptor.

## GPR120 Signaling Pathways

Upon agonist binding, GPR120 can initiate multiple downstream signaling cascades. It primarily couples to  $G_{\alpha q/11}$  proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[6][7] Additionally, GPR120 can signal through a G protein-independent pathway by recruiting  $\beta$ -arrestin-2.[6][8] This interaction is crucial for the anti-inflammatory effects of GPR120, as the GPR120/ $\beta$ -arrestin-2 complex can inhibit pro-inflammatory signaling pathways like NF- $\kappa$ B.[1][6]



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**Caption:** GPR120 Signaling Pathways.

## Quantitative Data Summary

The following table summarizes representative activity data for known GPR120 agonists. The protocol provided below is designed to determine the inhibitory constant ( $K_i$ ) of a test compound like "**GPR120 Agonist 1**" by measuring its ability to displace a radiolabeled ligand.

Compound	Assay Type	Species	Cell Line	Potency (EC <sub>50</sub> /pEC <sub>50</sub> )	Reference
TUG-891	Calcium Flux	Human	CHO	43.7 nM	<a href="#">[9]</a>
TUG-891	Calcium Flux	Human	HEK293	pEC <sub>50</sub> = 7.36	
TUG-891	Calcium Flux	Mouse	HEK293	pEC <sub>50</sub> = 7.77	
GPR120 Agonist 1	Calcium Flux	Human	HEK293	42 nM	<a href="#">[9]</a>
GPR120 Agonist 1	Calcium Flux	Mouse	HEK293	77 nM	<a href="#">[9]</a>

Note: EC<sub>50</sub> values are from functional assays (calcium flux) and represent the concentration for 50% of maximal response. The radioligand binding assay will yield an IC<sub>50</sub>, which can be converted to a K<sub>i</sub> value.

## Experimental Protocol: GPR120 Competitive Radioligand Binding Assay

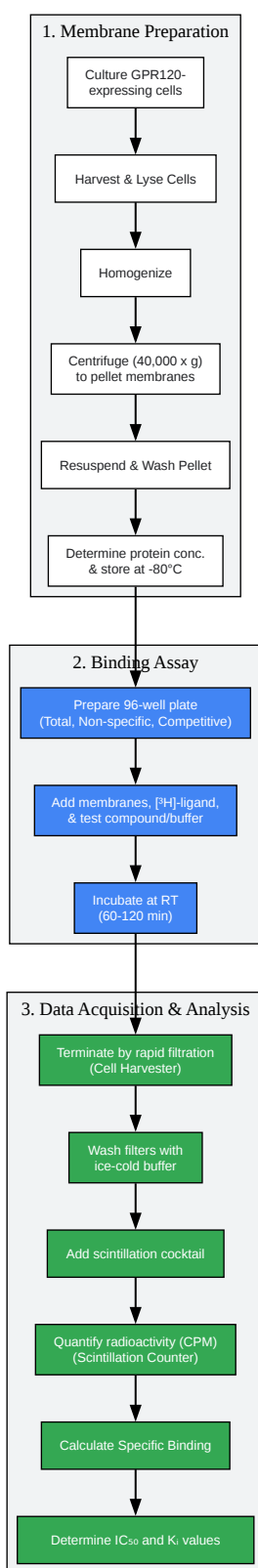
This protocol details a competitive binding assay to determine the binding affinity (K<sub>i</sub>) of a test compound for the GPR120 receptor using a radiolabeled agonist.

### Materials and Reagents

- Cells: HEK293 or CHO cells stably expressing human GPR120.
- Radioligand: [<sup>3</sup>H]-TUG-891 (or another suitable high-affinity tritiated GPR120 agonist).
- Non-specific Binding Control: Unlabeled TUG-891 or another potent GPR120 agonist.
- Test Compound: "**GPR120 Agonist 1**" or other compounds of interest.
- Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl<sub>2</sub>, 1 mM EDTA, and protease inhibitor cocktail.

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl<sub>2</sub>, 0.1% BSA.
- Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl<sub>2</sub>.
- Equipment and Consumables:
  - 96-well plates
  - Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
  - Cell harvester
  - Scintillation vials and scintillation cocktail
  - Liquid scintillation counter
  - Homogenizer
  - High-speed centrifuge

## Experimental Workflow



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**Caption:** Experimental Workflow for Radioligand Binding Assay.

## Step-by-Step Protocol

### 1. Membrane Preparation

- Culture HEK293 or CHO cells stably expressing GPR120 to ~90% confluency.
- Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant, resuspend the pellet in fresh Membrane Preparation Buffer, and repeat the centrifugation.
- Resuspend the final membrane pellet in Assay Buffer.
- Determine the protein concentration using a BCA or Bradford assay.
- Aliquot and store the membranes at -80°C until use.

### 2. Competitive Binding Assay

- On the day of the assay, thaw the membrane aliquots on ice. Dilute the membranes in Assay Buffer to the desired concentration (empirically determined, e.g., 20-50 µg protein/well).
- Prepare serial dilutions of the test compound ("**GPR120 Agonist 1**") in Assay Buffer.
- In a 96-well plate, set up the following reactions in triplicate:
  - Total Binding: 50 µL of [<sup>3</sup>H]-TUG-891 + 50 µL of Assay Buffer + 100 µL of diluted membranes.
  - Non-specific Binding (NSB): 50 µL of [<sup>3</sup>H]-TUG-891 + 50 µL of unlabeled TUG-891 (10 µM final concentration) + 100 µL of diluted membranes.
  - Competitive Binding: 50 µL of [<sup>3</sup>H]-TUG-891 + 50 µL of serially diluted test compound + 100 µL of diluted membranes. (Note: The concentration of [<sup>3</sup>H]-TUG-891 should be close to its K<sub>e</sub> value, typically 0.5-5 nM).

- Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

### 3. Filtration and Quantification

- Terminate the binding reaction by rapid filtration through the PEI-pres soaked glass fiber filters using a cell harvester.
- Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
- Place the filters into scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate for at least 4 hours or overnight.
- Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

### 4. Data Analysis

- Calculate Specific Binding:
  - $\text{Specific Binding (CPM)} = \text{Total Binding (CPM)} - \text{Non-specific Binding (CPM)}$ .
- Generate Competition Curve:
  - Plot the specific binding (as a percentage of the binding in the absence of competitor) against the logarithm of the test compound concentration.
- Determine  $IC_{50}$ :
  - Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of specific binding).
- Calculate  $K_i$ :
  - Convert the  $IC_{50}$  value to the inhibitory constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$  Where:

- $[L]$  is the concentration of the radioligand used in the assay.
- $K_e$  is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

By following this protocol, researchers can accurately determine the binding affinity of novel agonists for the GPR120 receptor, a critical step in the characterization and development of new therapeutics for metabolic and inflammatory diseases.

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